molecular formula C9H11ClO2 B8587638 alpha-Chloromethyl-2-methoxybenzylalcohol

alpha-Chloromethyl-2-methoxybenzylalcohol

Cat. No. B8587638
M. Wt: 186.63 g/mol
InChI Key: IVQDEIRUOFEMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06888012B2

Procedure details

2-Chloro-2′-methoxyacetophenone (186.6 mg, 1.0 mmol) and a formic acid/triethylamine azeotropic mixture (0.2 ml) were added to a solution of chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (1.35 mg, 0.002mmol, s/c=500) in ethyl acetate (2.0ml), followed by stirring at room temperature for 2 hours. After completion of the reaction, 1 M hydrochloric acid (1.2 ml) was added, and the reaction product was extracted with ethyl acetate (2 ml) and dried over magnesium sulfate. Evaporation of the solvent gave a desired compound, (+)-2-chloro-1-(2′-methoxyphenyl)ethanol (170.6 mg; yield: 90.4%; optical purity: 95.2% ee).
Quantity
186.6 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Quantity
1.35 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])=[O:4].C(O)=O.C(N(CC)CC)C.Cl>C(OCC)(=O)C.C1(C)C=CC(S(N[C@H](C2C=CC=CC=2)[C@@H](C2C=CC=CC=2)N)(=O)=O)=CC=1.Cl[Rh+]C1(C)C(C)=C(C)C(C)=C1C>[Cl:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])[OH:4] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
186.6 mg
Type
reactant
Smiles
ClCC(=O)C1=C(C=CC=C1)OC
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=O)O.C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Quantity
1.35 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N[C@@H]([C@H](N)C1=CC=CC=C1)C1=CC=CC=C1)C.Cl[Rh+]C1(C(=C(C(=C1C)C)C)C)C
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ethyl acetate (2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC(O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 170.6 mg
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.